(3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
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Overview
Description
(3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine atoms and a cyclopentaquinoline core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid typically involves multiple steps, including the formation of the cyclopentaquinoline core and the introduction of bromine atoms. Common synthetic routes may involve:
Formation of the Cyclopentaquinoline Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
(3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (3aS,4R,9bR)-8-chloro-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
- (3aS,4R,9bR)-8-fluoro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
Uniqueness
The presence of bromine atoms in (3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid distinguishes it from its chloro and fluoro analogs. Bromine atoms can influence the compound’s reactivity, biological activity, and physical properties, making it unique for specific applications.
Properties
Molecular Formula |
C19H15Br2NO2 |
---|---|
Molecular Weight |
449.1 g/mol |
IUPAC Name |
(3aS,4R,9bR)-8-bromo-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H15Br2NO2/c20-11-4-1-3-10(7-11)17-14-6-2-5-13(14)15-8-12(21)9-16(19(23)24)18(15)22-17/h1-5,7-9,13-14,17,22H,6H2,(H,23,24)/t13-,14+,17+/m1/s1 |
InChI Key |
JLCPQEBHYWSXSS-KEYYUXOJSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3C(=O)O)Br)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3C(=O)O)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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